molecular formula C12H13NO4 B2954080 3-[(2-Oxo-2-phenylethyl)carbamoyl]propanoic acid CAS No. 24246-92-2

3-[(2-Oxo-2-phenylethyl)carbamoyl]propanoic acid

Cat. No.: B2954080
CAS No.: 24246-92-2
M. Wt: 235.239
InChI Key: DCAKUOVISGPERC-UHFFFAOYSA-N
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Description

3-[(2-Oxo-2-phenylethyl)carbamoyl]propanoic acid, also known by its IUPAC name 4-oxo-4-[(2-oxo-2-phenylethyl)amino]butanoic acid, is a compound with the molecular formula C12H13NO4 and a molecular weight of 235.24 g/mol . This compound is characterized by the presence of a phenyl group attached to an oxoethyl carbamoyl moiety, which is further connected to a propanoic acid backbone.

Preparation Methods

The synthesis of 3-[(2-Oxo-2-phenylethyl)carbamoyl]propanoic acid typically involves the reaction of 2-oxo-2-phenylethylamine with a suitable propanoic acid derivative under controlled conditions. One common method involves the use of an esterification reaction, where the amine reacts with a propanoic acid ester in the presence of a catalyst to form the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-[(2-Oxo-2-phenylethyl)carbamoyl]propanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-[(2-Oxo-2-phenylethyl)carbamoyl]propanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2-Oxo-2-phenylethyl)carbamoyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s oxo and carbamoyl groups play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Properties

IUPAC Name

4-oxo-4-(phenacylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c14-10(9-4-2-1-3-5-9)8-13-11(15)6-7-12(16)17/h1-5H,6-8H2,(H,13,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCAKUOVISGPERC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CNC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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